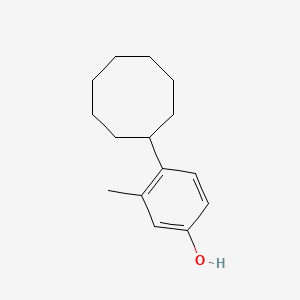
4-Cyclooctyl-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclooctyl-3-methylphenol is an organic compound belonging to the class of alkylated phenols It features a cyclooctyl group attached to the fourth position and a methyl group attached to the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctyl-3-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclooctyl chloride reacts with 3-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the phenol and alkylating agents are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclooctyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclooctylmethylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclooctyl-3-methylquinone.
Reduction: Formation of cyclooctylmethylphenol.
Substitution: Formation of halogenated derivatives like 4-cyclooctyl-3-methyl-2-bromophenol.
Scientific Research Applications
4-Cyclooctyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclooctyl-3-methylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclooctyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol: Lacks the cyclooctyl group, making it less hydrophobic.
4-Cyclohexyl-3-methylphenol: Contains a cyclohexyl group instead of a cyclooctyl group, resulting in different steric and hydrophobic properties.
4-Cyclooctylphenol: Lacks the methyl group, affecting its reactivity and binding properties.
Uniqueness
4-Cyclooctyl-3-methylphenol is unique due to the presence of both the cyclooctyl and methyl groups, which confer distinct steric and hydrophobic characteristics. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
828288-76-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-cyclooctyl-3-methylphenol |
InChI |
InChI=1S/C15H22O/c1-12-11-14(16)9-10-15(12)13-7-5-3-2-4-6-8-13/h9-11,13,16H,2-8H2,1H3 |
InChI Key |
AMZHWAYCNPBOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















